molecular formula C18H17N5O4S B11010092 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11010092
M. Wt: 399.4 g/mol
InChI Key: LWYFNMFMAIIHDI-UHFFFAOYSA-N
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Description

N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-4-(6-NITRO-4-OXO-3(4H)-QUINAZOLINYL)BUTANAMIDE is a complex organic compound that features a unique combination of a thiazole ring and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-4-(6-NITRO-4-OXO-3(4H)-QUINAZOLINYL)BUTANAMIDE typically involves multi-step organic reactions. The starting materials often include derivatives of thiazole and quinazoline, which undergo a series of reactions such as nitration, reduction, and amide formation under controlled conditions. Common reagents used in these reactions include nitric acid, reducing agents like hydrogen gas or metal hydrides, and coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification methods such as recrystallization, chromatography, or distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-4-(6-NITRO-4-OXO-3(4H)-QUINAZOLINYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or palladium on carbon, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-4-(6-NITRO-4-OXO-3(4H)-QUINAZOLINYL)BUTANAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering the function of specific proteins. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole-quinazoline derivatives or compounds with similar structural features. Examples could be:

  • Thiazole-based inhibitors
  • Quinazoline derivatives used in medicinal chemistry

Uniqueness

The uniqueness of N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-4-(6-NITRO-4-OXO-3(4H)-QUINAZOLINYL)BUTANAMIDE lies in its specific combination of functional groups and structural motifs, which could confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H17N5O4S

Molecular Weight

399.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-(6-nitro-4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C18H17N5O4S/c24-16(21-18-20-14-3-1-4-15(14)28-18)5-2-8-22-10-19-13-7-6-11(23(26)27)9-12(13)17(22)25/h6-7,9-10H,1-5,8H2,(H,20,21,24)

InChI Key

LWYFNMFMAIIHDI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CCCN3C=NC4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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